molecular formula C15H8ClF5OS B3037206 1-(4-Chlorophenyl)-3-((perfluorophenyl)thio)propan-1-one CAS No. 477320-66-4

1-(4-Chlorophenyl)-3-((perfluorophenyl)thio)propan-1-one

Cat. No. B3037206
CAS RN: 477320-66-4
M. Wt: 366.7 g/mol
InChI Key: MYZOEAHOCKEPJI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-((perfluorophenyl)thio)propan-1-one, commonly referred to as 4-Chloro-3-(perfluorophenylthio)propion-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound with a unique combination of properties that make it particularly suitable for use in a variety of experiments.

Scientific Research Applications

  • Spectroscopic and Quantum Chemical Analysis : The compound has been studied using spectroscopic techniques like FT-IR and FT-Raman, along with quantum chemical calculations. These studies provide insights into its molecular structure and electronic properties, which are crucial for understanding its reactivity and potential applications (Viji et al., 2020).

  • Molecular Docking Studies : Molecular docking, which predicts how molecules interact with biological targets, has been used to explore the potential biological activities of this compound. This includes studying its interaction with proteins, which can provide valuable information for drug design and discovery (Jayasudha et al., 2020).

  • Nonlinear Optical Properties : Some studies have focused on the nonlinear optical properties of similar compounds. These properties are important in fields like photonics and optoelectronics, where materials with such characteristics are sought after for various applications (He et al., 1994).

  • Potential in Anticancer Research : Computational studies have been conducted to explore the potential of related compounds as anticancer agents. This involves analyzing their interaction with specific enzymes or proteins that are relevant in cancer pathways (Sheikh et al., 2010).

  • Biological Properties : The compound has been synthesized and evaluated for various biological properties, including potential antimicrobial activities. Such studies are crucial for identifying new therapeutic agents (Papoyan et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF5OS/c16-8-3-1-7(2-4-8)9(22)5-6-23-15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZOEAHOCKEPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160381
Record name 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-((perfluorophenyl)thio)propan-1-one

CAS RN

477320-66-4
Record name 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-((2,3,4,5,6-PENTAFLUOROPHENYL)THIO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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